N-boc-3-bromo-2-fluoro-5-methylaniline

Description

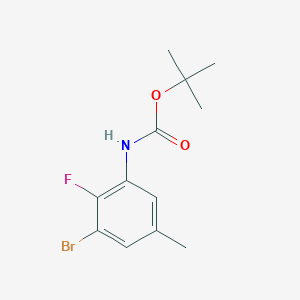

N-Boc-3-bromo-2-fluoro-5-methylaniline is a substituted aromatic amine featuring a benzene ring with bromo (position 3), fluoro (position 2), methyl (position 5), and a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry or drug development, by preventing unwanted side reactions at the amine site . The fluorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the bromine and methyl groups contribute to steric and electronic modulation.

Properties

Molecular Formula |

C12H15BrFNO2 |

|---|---|

Molecular Weight |

304.15 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate |

InChI |

InChI=1S/C12H15BrFNO2/c1-7-5-8(13)10(14)9(6-7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |

InChI Key |

BSBUYMURKFVOJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-boc-3-bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylcarbamates, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

N-boc-3-bromo-2-fluoro-5-methylaniline has several applications in scientific research:

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromo-Methylanilines

Key analogs include unprotected bromo-methylanilines listed in commercial catalogs (). These differ in substituent positions and lack the Boc and fluoro groups:

| Compound | CAS RN | Purity (%) | Melting Point (°C) | Price (5g) |

|---|---|---|---|---|

| 3-Bromo-2-methylaniline | 55289-36-6 | >97.0 | N/A | ¥4,800 |

| 3-Bromo-4-methylaniline | 7745-91-7 | N/A | 27–30 | ¥5,400 |

| 3-Bromo-5-methylaniline | 74586-53-1 | >93.0 | N/A | ¥11,000 |

| 2-Bromo-3-methylaniline | 54879-20-8 | >95.0 | N/A | ¥17,000 |

| 2-Bromo-5-methylaniline | 53078-85-6 | N/A | N/A | N/A |

Key Differences:

- Substituent Effects : The Boc and fluoro groups in N-Boc-3-bromo-2-fluoro-5-methylaniline reduce nucleophilicity at the amine compared to unprotected analogs, making it less reactive in electrophilic substitutions but more stable in acidic conditions .

- Physical Properties : Unprotected analogs like 3-bromo-4-methylaniline exhibit defined melting points (27–30°C), while the Boc-protected derivative likely has a lower melting point due to increased molecular weight and reduced crystallinity.

Functional Group Comparisons

a) Boc Protection vs. Free Amines

Unprotected bromo-methylanilines (e.g., 3-bromo-5-methylaniline) are prone to oxidation and undesired coupling reactions. The Boc group in the target compound allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling controlled functionalization in multi-step syntheses .

b) Fluorine vs. Hydrogen

Fluorine also improves metabolic stability in pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.